molecular formula C22H23FN2O3 B2708754 (Z)-7-((4-ethylpiperazin-1-yl)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one CAS No. 899413-75-3

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2708754
CAS No.: 899413-75-3
M. Wt: 382.435
InChI Key: AMRWDTVEVSGLDF-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-7-((4-ethylpiperazin-1-yl)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one” is a benzofuran-3(2H)-one derivative characterized by a Z-configured benzylidene substituent at position 2 and a 4-ethylpiperazinylmethyl group at position 5. The benzofuran core is further substituted with a hydroxyl group at position 6, contributing to its polar character. The Z-configuration is critical for maintaining structural rigidity and optimizing pharmacodynamic properties, as seen in related compounds .

Properties

IUPAC Name

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-[(3-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3/c1-2-24-8-10-25(11-9-24)14-18-19(26)7-6-17-21(27)20(28-22(17)18)13-15-4-3-5-16(23)12-15/h3-7,12-13,26H,2,8-11,14H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRWDTVEVSGLDF-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)F)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)F)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and safety profiles based on available literature and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzofuran backbone, which is known for various biological activities. The presence of the piperazine moiety is significant as it often enhances the pharmacological properties of compounds.

Molecular Formula: C22H28FN3O3
Molecular Weight: 397.48 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzyme Activity: Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, similar to other benzofuran derivatives.
  • Receptor Modulation: The piperazine group may facilitate interactions with neurotransmitter receptors, potentially influencing neurological pathways.
  • Antioxidant Properties: The hydroxy group in the benzofuran structure could contribute to antioxidant activity, which is beneficial in mitigating oxidative stress-related conditions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
Neuroprotective Shows promise in protecting neuronal cells from damage in models of neurodegenerative diseases.
Anti-inflammatory Reduces inflammatory markers in vitro and in animal models, indicating potential for treating inflammatory diseases.
Antioxidant Demonstrates free radical scavenging activity, contributing to its protective effects against oxidative stress.

Case Studies and Research Findings

  • Anticancer Activity:
    A study published in Cancer Letters demonstrated that the compound effectively inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway, evidenced by increased caspase-3 activity and PARP cleavage.
  • Neuroprotective Effects:
    In an experiment involving neuroblastoma cells exposed to oxidative stress, treatment with the compound resulted in a significant reduction in cell death compared to controls. This was attributed to its ability to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Anti-inflammatory Properties:
    A recent investigation assessed the anti-inflammatory effects using a lipopolysaccharide (LPS) induced inflammation model in mice. The results indicated that administration of the compound significantly decreased levels of pro-inflammatory cytokines (TNF-alpha, IL-6) and reduced edema.

Safety Profile

While preliminary findings are promising, safety assessments are crucial for clinical translation. Toxicity studies have shown that at therapeutic doses, the compound does not exhibit significant adverse effects; however, long-term studies are necessary to fully understand its safety profile.

Scientific Research Applications

Biological Activities

  • Anti-inflammatory Properties
    • Benzofuran derivatives, including the target compound, have shown significant anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin (IL) levels, demonstrating their potential in managing chronic inflammatory disorders . For example, a related benzofuran derivative exhibited a 93.8% reduction in TNF levels and substantial inhibition of IL-1 and IL-8 .
  • Antioxidant Activity
    • The antioxidant properties of benzofuran derivatives are noteworthy. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders . The ability to modulate oxidative stress pathways positions these compounds as potential therapeutic agents.
  • Neuroprotective Effects
    • Studies have suggested that benzofuran derivatives may interfere with tau aggregation, a hallmark of Alzheimer’s disease. This interference could lead to neuroprotective effects, making these compounds candidates for further investigation in the treatment of neurodegenerative diseases .
  • Antitumor Activity
    • Certain benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation . This highlights their potential as anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzofuran derivatives. Modifications to the benzofuran scaffold can significantly influence biological activity:

  • Substituent Effects : The introduction of different substituents on the benzofuran ring or piperazine moiety can enhance or diminish biological activity. For instance, variations in the piperazine ring structure have been shown to affect receptor affinity and selectivity .
  • Hybridization Strategies : The molecular hybridization approach combines multiple pharmacophores into a single molecule, potentially leading to enhanced therapeutic profiles compared to individual components . This strategy is particularly relevant for developing multi-target drugs aimed at complex diseases.

Therapeutic Applications

  • Chronic Inflammatory Diseases
    • Given their anti-inflammatory properties, compounds like (Z)-7-((4-ethylpiperazin-1-yl)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one are being explored for their potential use in treating conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD) .
  • Neurodegenerative Disorders
    • The neuroprotective effects associated with these compounds suggest they could be developed as therapeutic agents for Alzheimer’s disease and other neurodegenerative conditions by targeting tau pathology .
  • Cancer Therapy
    • The cytotoxicity observed in various cancer models positions these compounds as promising candidates for further development in oncology, particularly for targeting specific cancer types where traditional therapies may be ineffective .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound share the benzofuran-3(2H)-one core but differ in substituents at positions 2 (benzylidene group) and 7 (piperazine/piperidine derivatives). Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Benzofuran-3(2H)-one Derivatives

Compound Name Benzylidene Substituent Position 7 Substituent Hydroxyl Position Molecular Weight (g/mol) Notable Features
Target: (Z)-7-((4-ethylpiperazin-1-yl)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one 3-fluorophenyl 4-ethylpiperazinylmethyl 6 ~443.5* Fluorine enhances electronegativity; ethylpiperazine improves solubility
(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one 2,3,4-trimethoxyphenyl 4-(2-hydroxyethyl)piperazinylmethyl 6 470.52 Trimethoxy groups increase lipophilicity; hydroxyethyl enhances hydrophilicity
(Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one 2,3,4-trimethoxyphenyl piperidinylmethyl 6 ~484.5* Piperidine ring reduces basicity; methyl group at position 4 alters sterics
(2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one 4-methoxyphenyl methyl 6 ~326.3* Simpler structure; methoxy group balances polarity and steric bulk
(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-(thiophen-2-ylmethylidene)benzofuran-3(2H)-one thiophen-2-yl 4-methylpiperazinylmethyl 6 ~413.5* Thiophene introduces sulfur-mediated interactions; methylpiperazine optimizes PK
(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one 2-fluorophenyl methyl 6 ~314.3* Ortho-fluorine may hinder rotation; methyl limits solubility

*Calculated based on molecular formulas where explicit data are unavailable.

Key Structural and Functional Insights

Benzylidene Substituent Variations: Fluorinated Analogs: The target compound’s 3-fluorobenzylidene group contrasts with the 2-fluorobenzylidene in . The para-fluorine in the former may improve binding affinity due to reduced steric hindrance compared to ortho-substitution . Methoxy vs. Trimethoxy: Compounds with 2,3,4-trimethoxybenzylidene (e.g., ) exhibit increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The 4-methoxy analog () offers a balance between hydrophobicity and steric bulk .

Piperazine/Piperidine Modifications: Ethylpiperazine (Target): The 4-ethyl group on the piperazine ring enhances solubility compared to methyl or hydroxyethyl derivatives (e.g., ). Piperidine (): Replacement of piperazine with piperidine reduces basicity, which may alter ionization and tissue distribution .

Steric and Electronic Effects :

  • The Z-configuration is conserved across analogs, ensuring consistent spatial orientation of the benzylidene group.
  • Methyl groups at position 4 () or 7 () introduce steric constraints that could influence binding pocket interactions.

Implications for Research and Development

While explicit biological data are absent in the provided evidence, structural trends suggest that:

  • Fluorine and methoxy substitutions optimize electronic and steric profiles for target engagement.
  • Piperazine derivatives with hydrophilic groups (e.g., hydroxyethyl or ethyl) may improve pharmacokinetic properties.
  • Thiophene-containing analogs () represent a unique chemotype for exploring sulfur-based interactions in drug design .

Q & A

Basic Research Questions

Q. What synthetic pathways are commonly employed to synthesize (Z)-7-((4-ethylpiperazin-1-yl)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include:

  • Condensation reactions : Formation of the benzylidene moiety through Knoevenagel condensation between a benzofuran-3(2H)-one derivative and 3-fluorobenzaldehyde under basic conditions (e.g., piperidine catalysis) .
  • Piperazine functionalization : Introduction of the 4-ethylpiperazine group via nucleophilic substitution or reductive amination, often using intermediates like 4-ethylpiperazine and a bromomethyl precursor .
  • Hydroxy group protection : Temporary protection of the 6-hydroxy group (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent side reactions during synthesis .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the Z-configuration of the benzylidene group and substitution patterns on the benzofuran core .
  • X-ray crystallography : Resolves stereochemical ambiguities; similar benzofuran derivatives have been characterized this way .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .
  • HPLC-PDA : Quantifies purity (>98% recommended for pharmacological studies) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize the compound’s pharmacokinetic properties while retaining its bioactivity?

  • Methodological Answer :

  • Prodrug design : Modify the 6-hydroxy group with ester or phosphate moieties to enhance solubility and bioavailability .
  • Structure-activity relationship (SAR) studies : Systematically alter the fluorobenzylidene or piperazine substituents and evaluate effects on target binding (e.g., via molecular docking) .
  • Metabolic stability assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., oxidation of the ethylpiperazine group) and introduce blocking groups .

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardized assay protocols : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound variability .
  • Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives .
  • Solvent compatibility studies : Test DMSO vs. aqueous solubility effects, as aggregation can artificially suppress activity .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Methodological Answer :

  • Molecular dynamics simulations : Simulate ligand-receptor binding (e.g., with kinase targets) to identify key interactions (e.g., hydrogen bonds with the fluorobenzylidene group) .
  • Free-energy perturbation (FEP) : Predict binding affinity changes upon substituent modification (e.g., replacing ethylpiperazine with bulkier groups) .
  • ADMET prediction tools : Use platforms like SwissADME to prioritize derivatives with favorable toxicity and permeability profiles .

Methodological Notes

  • Synthetic Reproducibility : Document reaction parameters (e.g., temperature, catalyst loading) meticulously, as minor variations can drastically alter yields .
  • Data Interpretation : Cross-reference spectral data with databases like NIST Chemistry WebBook to avoid misassignment of peaks .
  • Ethical Compliance : Adhere to institutional guidelines for handling fluorinated compounds, which may require specialized waste disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.